molecular formula C18H26N2O2 B024212 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone CAS No. 288862-73-7

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

Cat. No. B024212
M. Wt: 302.4 g/mol
InChI Key: XUWBDQAPIZBSRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridines and related compounds often involves innovative methodologies for constructing the oxazolo[4,5-b]pyridine skeleton. For example, a method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation highlights a metal-free approach to create these compounds with high yields and short reaction times (Zheng et al., 2014). Another study focuses on the preparation of oxazolo[4,5-b]pyridine-2(3H)-one through cyclization, showcasing the effects of solvents and reactant ratios on the reaction outcome (Ji-we, 2013).

Molecular Structure Analysis

The molecular structure of 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone and similar compounds has been elucidated using various spectroscopic techniques. For instance, the structure of oxazolo[4,5-b]pyridine-2(3H)-thione was confirmed through PMR, IR, and mass spectra, supported by x-ray diffraction and PMR spectroscopy (Aliev et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone derivatives are diverse, including oxidative C(sp3)-H functionalization to prepare triazolo[4,3-a]pyridines, showcasing wide substrate scope and functional group tolerance (Weng et al., 2019). Another study describes the synthesis of oxazolo[5,4-b]pyridines by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones, demonstrating the reaction's efficiency (Gelmi et al., 1992).

Physical Properties Analysis

The physical properties of 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Research in this area provides valuable information for the application and handling of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are key areas of study. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin as a homogeneous catalyst for the synthesis of oxazolo[4,5-b]pyridines under solvent-free conditions illustrates the exploration of novel reaction conditions and catalysts to enhance the synthesis efficiency and yield (Hojati et al., 2011).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and regulatory standards. Unfortunately, the specific safety and hazards information for 1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone is not available in the search results .

properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWBDQAPIZBSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ST Glaser, SJ Gatley, AN Gifford - Journal of Pharmacology and …, 2006 - ASPET
There is recent behavioral evidence that fatty acid amide hydrolase (FAAH) inhibitors produce a subset of cannabinoid receptor agonist effects, suggesting both anandamide-specific …
Number of citations: 30 jpet.aspetjournals.org
S Vandevoorde - Current Topics in Medicinal Chemistry, 2008 - ingentaconnect.com
Overview of the Chemical Families of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Page 1 Current Topics in Medicinal Chemistry, 2008, 8, 247-267 247 1568-…
Number of citations: 79 www.ingentaconnect.com
A Minkkilä, JR Savinainen, H Käsnänen… - …, 2009 - Wiley Online Library
Various hormone-sensitive lipase (HSL) inhibitors, such as oxadiazolones, 2H-isoxazol-5-ones and carbamoyltriazoles, were evaluated for their fatty acid amide hydrolase (FAAH) and …
JZ Patel, T Parkkari, T Laitinen, AA Kaczor… - Journal of medicinal …, 2013 - ACS Publications
In the present study, identification of chiral 1,3,4-oxadiazol-2-ones as potent and selective FAAH inhibitors has been described. The separated enantiomers showed clear differences in …
Number of citations: 56 pubs.acs.org
JZ Patel - 2015 - erepo.uef.fi
This doctoral dissertation describes the design, synthesis and structure-activity relationships (SARs) of novel 1, 3, 4-oxadiazol-2-one, 1, 2, 5-thiadiazole carbamate, and loratadine …
Number of citations: 0 erepo.uef.fi
AC Hayes, J Stupak, J Li, AD Cox - Journal of Lipid Research, 2013 - ASBMB
N-acylethanolamines (NAEs) are endogenous lipid-based signaling molecules best known for their role in the endocannabinoid system in mammals, but they are also known to play …
Number of citations: 10 www.jlr.org

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